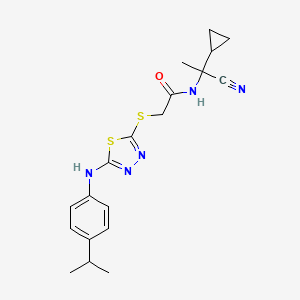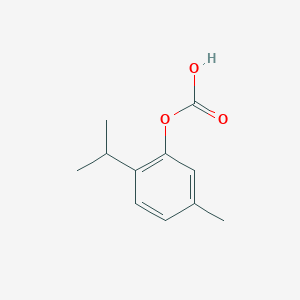
2-Isopropyl-5-methylphenyl hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methylphenyl hydrogen carbonate is a chemical compound derived from thymol, which is a monoterpene phenol found in the essential oils of thyme species. Thymol and its derivatives are known for their various biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
Métodos De Preparación
The synthesis of 2-Isopropyl-5-methylphenyl hydrogen carbonate typically involves the reaction of thymol with carbonic acid derivatives. One common method is the reaction of thymol with phosgene in the presence of a base, such as pyridine, to form the carbonate ester. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent the decomposition of phosgene .
Análisis De Reacciones Químicas
2-Isopropyl-5-methylphenyl hydrogen carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonate ester to alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methylphenyl hydrogen carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in wound healing.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-methylphenyl hydrogen carbonate involves its interaction with biological targets, such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses. Its antimicrobial effects are due to its ability to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi .
Comparación Con Compuestos Similares
2-Isopropyl-5-methylphenyl hydrogen carbonate can be compared with other similar compounds, such as:
Thymol: The parent compound, known for its antimicrobial and antioxidant properties.
Carvacrol: Another monoterpene phenol with similar biological activities.
Menthol: A related compound with cooling and soothing effects, commonly used in medicinal and cosmetic products. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylphenyl) hydrogen carbonate |
InChI |
InChI=1S/C11H14O3/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h4-7H,1-3H3,(H,12,13) |
Clave InChI |
DVPJQLNMNGBFJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)

![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
![3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355088.png)
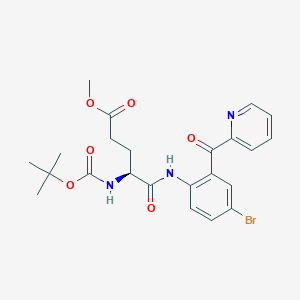
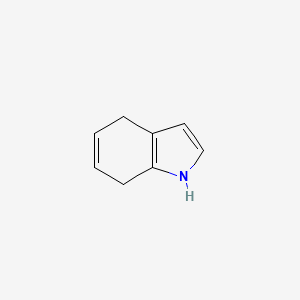
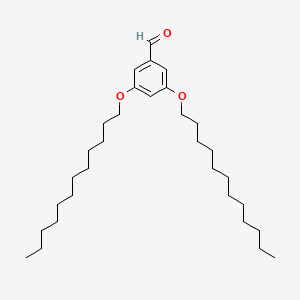

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B13355120.png)

![3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13355127.png)
![tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13355133.png)

